6-{[4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone
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Description
The compound “6-{[4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone” is a heterocyclic compound containing a symmetrical 1,3,5-triazine moiety . It is part of a class of compounds with a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves an eco-friendly ultrasound-assisted process . The process involves the synthesis of a series of 3-N-substituted 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one derivatives .Molecular Structure Analysis
The molecular formula of the compound is C16H25N7O2 . The average mass is 347.415 Da and the monoisotopic mass is 347.206970 Da .Chemical Reactions Analysis
The compound is synthesized through a reaction involving compound 1 (0.02mol), and potassium salt of 6-hydroxypyridazin-3(2H)-one (0.02mol) in 20mL of DMF subjected to ultrasound irradiation .Physical and Chemical Properties Analysis
The compound has a melting point of >100°C (dec.) . It is soluble in chloroform and DMSO to a small extent . The compound has a density of 1.152 .Future Directions
Given the breadth of the physiological action of 1,3,5-triazine derivatives, targeted syntheses and studies of the biological activity of new derivatives continue . This includes compounds with antimicrobial, anti-tuberculosis, anti-inflammatory, antiviral, antifungal, anticancer, anti-HIV, antitrypanosomal, and antimalarial activities .
Properties
IUPAC Name |
6-[[4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]-2-ethylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O2/c1-5-9-12-18-15-19-16(23(6-2)7-3)21-17(20-15)26-13-10-11-14(25)24(8-4)22-13/h10-11H,5-9,12H2,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSOKKRFLCJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)CC)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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